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Compound of Interest

Compound Name: MPP dihydrochloride

Cat. No.: B560231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methyl-piperidino-pyrazole (MPP) dihydrochloride is a potent and highly selective antagonist of

Estrogen Receptor Alpha (ERα), a critical mediator in endocrine signaling and a key

therapeutic target in hormone-dependent cancers. This technical guide provides an in-depth

overview of the foundational studies on MPP dihydrochloride, detailing its mechanism of

action, summarizing key quantitative data, outlining experimental protocols, and visualizing its

impact on cellular signaling pathways. This document is intended to serve as a comprehensive

resource for researchers and drug development professionals working in endocrinology and

oncology.

Chemical and Physical Properties
MPP dihydrochloride is a non-steroidal, pyrazole-based compound. Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

Chemical Name

1,3-Bis(4-hydroxyphenyl)-4-

methyl-5-[4-(2-

piperidinylethoxy)phenol]-1H-

pyrazole dihydrochloride

Molecular Formula C29H31N3O3.2HCl [1]

Molecular Weight 542.50 g/mol [1]

CAS Number 911295-24-4 [1]

Purity ≥98% (HPLC)

Solubility Soluble in DMSO (50 mg/mL) [1]

Storage Store at +4°C [1]

Mechanism of Action
MPP dihydrochloride functions as a "silent" antagonist of ERα. Its primary mechanism

involves binding to the ligand-binding domain of ERα, inducing a conformational change that

prevents the binding of the natural ligand, 17β-estradiol.[1] This action effectively blocks the

downstream signaling cascades typically initiated by estrogen binding.

Signaling Pathway of MPP Dihydrochloride Action
MPP's antagonism of ERα leads to the inhibition of proliferative signaling pathways, such as

the PI3K/Akt pathway, and promotes apoptosis. The diagram below illustrates the proposed

signaling cascade.

Figure 1: Proposed signaling pathway of MPP dihydrochloride's antagonistic action on ERα.

Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on MPP
dihydrochloride.

Table 1: Receptor Binding Affinity
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Receptor Ki (nM)
Selectivity
(ERβ/ERα)

Reference

ERα 2.7 >200-fold

ERβ 1800

Table 2: In Vitro Efficacy in Cancer Cell Lines
Cell Line

Assay
Type

Endpoint Value
Concentr
ation

Time (h)
Referenc
e

RL95-2

(Endometri

al Cancer)

Cell

Viability
IC50 20.01 µM 1-100 µM 24 [2]

RL95-2

(Endometri

al Cancer)

Proliferatio

n

Antiprolifer

ative

Activity

- 10 µM - [2]

RL95-2

(Endometri

al Cancer)

Western

Blot

p-ERα/ERα

ratio
Reduction 20 µM 24 [2]

RL95-2

(Endometri

al Cancer)

Western

Blot
p-Akt

No

Alteration
20 µM 24 [2]

MCF-7

(Breast

Cancer)

Flow

Cytometry
Apoptosis

Enhancem

ent (with

silibinin)

10 µM 24 [3]

SKOV3 &

OV2008

(Ovarian

Cancer)

XTT Assay
Cell

Growth

Suppressio

n

Not

specified
- [4]

Table 3: In Vivo Efficacy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.medchemexpress.com/methylpiperidino-pyrazole.html
https://www.medchemexpress.com/methylpiperidino-pyrazole.html
https://www.medchemexpress.com/methylpiperidino-pyrazole.html
https://www.medchemexpress.com/methylpiperidino-pyrazole.html
https://www.researchgate.net/figure/Treatment-with-a-specific-ERa-antagonist-MPP-dihydrochloride-MPP-enhances-the-apoptosis_fig4_276212284
https://www.bio-rad-antibodies.com/western-blotting-protocol-phospho-precisionab.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model Study Type Dosing Outcome Reference

Murine Model
Uterine ERα

action
Not specified

Mixed

agonist/antagoni

st action

[5]

Male Mice
Prepulse

Inhibition (PPI)

20 µg/kg and

200 µg/kg

Dose-dependent

attenuation of

PPI

[2]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the

study of MPP dihydrochloride.

Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor

compared to a radiolabeled ligand.

Workflow:
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Prepare Rat Uterine Cytosol
(Source of ERα)

Incubate Cytosol with
Radiolabeled Estradiol (e.g., ³H-E2)
and varying concentrations of MPP

Separate Bound from Unbound Ligand
(e.g., Hydroxylapatite precipitation)

Quantify Radioactivity
in the Bound Fraction

Calculate IC50 and Ki values

Click to download full resolution via product page

Figure 2: Workflow for a competitive estrogen receptor binding assay.

Protocol:

Preparation of Rat Uterine Cytosol:

Excise uteri from immature female rats.

Homogenize the tissue in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1

mM dithiothreitol, 10% glycerol, pH 7.4).

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosol

(supernatant).

Competitive Binding:
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In assay tubes, combine the uterine cytosol, a fixed concentration of radiolabeled 17β-

estradiol (e.g., [³H]-E2), and varying concentrations of MPP dihydrochloride.

Include control tubes with no competitor (total binding) and with a high concentration of a

known ER binder to determine non-specific binding.

Incubate the mixture overnight at 4°C.

Separation and Quantification:

Add a slurry of hydroxylapatite to each tube to bind the receptor-ligand complexes.

Wash the hydroxylapatite pellets to remove unbound radioligand.

Quantify the radioactivity in the pellets using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the log concentration of MPP.

Determine the IC50 value (the concentration of MPP that inhibits 50% of the specific

binding of the radioligand).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Workflow:
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Seed cells in a 96-well plate and
allow to adhere overnight

Treat cells with varying
concentrations of MPP Dihydrochloride

Incubate for a defined period (e.g., 24, 48, 72h)

Add MTT reagent to each well and
incubate for 2-4 hours

Solubilize formazan crystals with DMSO or other solvent

Measure absorbance at ~570 nm
using a microplate reader

Calculate cell viability relative to untreated controls

Click to download full resolution via product page

Figure 3: Workflow for a cell viability (MTT) assay.

Protocol:

Cell Plating:

Seed cells (e.g., RL95-2, MCF-7) in a 96-well plate at a predetermined optimal density.

Allow cells to attach and grow for 24 hours.
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Treatment:

Prepare serial dilutions of MPP dihydrochloride in culture medium.

Replace the existing medium with the medium containing different concentrations of MPP.

Include vehicle-only controls.

Incubation:

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition and Solubilization:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan

crystals.

Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration of MPP compared to the

vehicle-treated control cells.

Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Workflow:
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Treat cells with MPP Dihydrochloride
to induce apoptosis

Harvest and wash cells

Resuspend cells in Annexin V binding buffer

Stain with FITC-conjugated Annexin V
and Propidium Iodide (PI)

Incubate in the dark

Analyze by flow cytometry

Click to download full resolution via product page

Figure 4: Workflow for an apoptosis assay using Annexin V and Propidium Iodide.

Protocol:

Cell Treatment:

Culture cells to the desired confluency and treat with MPP dihydrochloride at the desired

concentration and for the appropriate duration to induce apoptosis.

Cell Harvesting and Staining:

Harvest both adherent and floating cells.
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Wash the cells with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubation:

Incubate the cells in the dark at room temperature for 15-20 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

FITC-Annexin V positive, PI negative cells are in early apoptosis.

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

FITC-Annexin V negative, PI negative cells are viable.

Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins

(e.g., p-ERα, p-Akt) in cell lysates.

Protocol:

Sample Preparation:

Lyse MPP-treated and control cells in a lysis buffer containing phosphatase and protease

inhibitors.

Determine the protein concentration of the lysates using a protein assay (e.g., BCA

assay).

SDS-PAGE and Transfer:

Denature the protein samples and separate them by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting:

Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in

TBST).

Incubate the membrane with a primary antibody specific for the phosphorylated protein of

interest (e.g., anti-p-ERα, anti-p-Akt).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection:

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using an imaging system.

Analysis:

Quantify the band intensities and normalize to a loading control (e.g., β-actin or total

protein) to determine the relative changes in protein phosphorylation.

Conclusion
MPP dihydrochloride is a valuable research tool for investigating the role of ERα in various

physiological and pathological processes. Its high selectivity and potent antagonistic activity

make it an important compound in the field of endocrinology and for the development of novel

therapeutics for hormone-dependent diseases. The experimental protocols and data presented

in this guide provide a solid foundation for researchers to design and execute their own studies

involving this critical ERα antagonist.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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